4-Hydroxypyrimidine-5-carbonitrile
Overview
Description
4-Hydroxypyrimidine-5-carbonitrile is a chemical compound with the molecular formula C5H3N3O . It is used in laboratory chemicals and synthesis of substances .
Synthesis Analysis
The synthesis of a 2D-MOF based on copper and 4-hydroxypyrimidine-5-carbonitrile as the linker has been reported . Each MOF layer is perfectly flat and neutral, similar to graphene . The layered structure can be modulated between 3.01 to 2.78 Å interlayer separation, with varying conductive properties .Molecular Structure Analysis
The molecular structure of 4-Hydroxypyrimidine-5-carbonitrile is such that each MOF layer is perfectly flat and neutral, similar to graphene .Chemical Reactions Analysis
High pressure X-ray diffraction measurements reveal that the layered structure of 4-Hydroxypyrimidine-5-carbonitrile can be modulated between 3.01 to 2.78 Å interlayer separation, with an evident piezochromism and varying conductive properties .Physical And Chemical Properties Analysis
4-Hydroxypyrimidine-5-carbonitrile is a solid with a melting point of 244-249 °C . It is conductive in the conduction band, along the direction perpendicular to the sheets and within the sheet plane .Scientific Research Applications
Application in the Field of Material Science
Summary of the Application
4-Hydroxypyrimidine-5-carbonitrile has been used in the rational design of an unusual 2D-MOF (Metal-Organic Framework) based on Cu(I) and 4-hydroxypyrimidine-5-carbonitrile as a linker . This material has conductive capabilities and is of great interest due to the current demand in the field of sensors .
Methods of Application or Experimental Procedures
The synthesis of [Cu(4hypymca)]n involved dissolving 4-Hydroxypyrimidine-5-carbonitrile in DMF (Dimethylformamide), then adding distilled water. In another vessel, CuCl2·2H2O was dissolved in distilled water and then DMF. The ligand solution was mixed in a closed glass vessel and introduced in an oven at 100 °C for 24 hours. Yellow single crystals were grown during the heating procedure .
Results or Outcomes
The layered structure of this 2D-MOF can be modulated between 3.01 to 2.78 Å interlayer separation, with an evident piezochromism and varying conductive properties. An analysis of the band structure indicates that this material is conductive along different directions depending on the application of pressure or H doping . These results pave the way for the development of novel layered materials with tunable and efficient properties for pressure-based sensors .
Application in the Field of Cancer Research
Summary of the Application
A new series of pyrimidine-5-carbonitrile derivatives, including 4-Hydroxypyrimidine-5-carbonitrile, has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds have been evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
Methods of Application or Experimental Procedures
The compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines, namely colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) .
Results or Outcomes
Five of the synthesized compounds, 11a, 11b, 12b, 15b and 16a, were found to exhibit moderate antiproliferative activity against the tested cell lines and were more active than the EGFR inhibitor erlotinib . In particular, compound 11b showed 4.5- to 8.4-fold erlotinib activity against HCT-116, HepG-2, MCF-7, and A549 cells with IC 50 values of 3.37, 3.04, 4.14, and 2.4 μM respectively . Moreover, compound 11b was also found to be the most active compound against both EGFR WT and mutant EGFR T790M, exhibiting IC 50 values of 0.09 and 4.03 μM, respectively .
Application in the Field of Organic Chemistry
Summary of the Application
4-Hydroxypyrimidine-5-carbonitrile has been used in the synthesis of a new series of pyrimidine-5-carbonitrile derivatives . These derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .
Safety And Hazards
Future Directions
The results from the study of 4-Hydroxypyrimidine-5-carbonitrile pave the way for the development of novel layered materials with tunable and efficient properties for pressure-based sensors . The design and synthesis of new materials that have high electrical conductivity and switchable properties are of great interest due to the current demand in the field of sensors .
properties
IUPAC Name |
6-oxo-1H-pyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O/c6-1-4-2-7-3-8-5(4)9/h2-3H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOQOFSQLVVHKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480600 | |
Record name | 4-Hydroxypyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxypyrimidine-5-carbonitrile | |
CAS RN |
4774-34-9 | |
Record name | 1,6-Dihydro-6-oxo-5-pyrimidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4774-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxypyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4774-34-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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